N-(3-phenyl-1H-1,2,4-triazol-5-yl)-3-(1H-pyrrol-1-yl)propanamide
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Overview
Description
N-(5-PHENYL-1H-1,2,4-TRIAZOL-3-YL)-3-(1H-PYRROL-1-YL)PROPANAMIDE is a synthetic organic compound that features a triazole ring and a pyrrole ring. Compounds containing these rings are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-PHENYL-1H-1,2,4-TRIAZOL-3-YL)-3-(1H-PYRROL-1-YL)PROPANAMIDE typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving an azide and an alkyne.
Attachment of the Phenyl Group: The phenyl group can be introduced via a substitution reaction.
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis.
Coupling of the Triazole and Pyrrole Rings: This step involves the formation of an amide bond between the triazole and pyrrole rings.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(5-PHENYL-1H-1,2,4-TRIAZOL-3-YL)-3-(1H-PYRROL-1-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The phenyl and pyrrole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups onto the phenyl or pyrrole rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its potential as a therapeutic agent due to its structural features.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-PHENYL-1H-1,2,4-TRIAZOL-3-YL)-3-(1H-PYRROL-1-YL)PROPANAMIDE would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Phenyl-1H-1,2,4-triazol-3-yl)-3-(1H-pyrrol-1-yl)butanamide
- N-(5-Phenyl-1H-1,2,4-triazol-3-yl)-3-(1H-pyrrol-1-yl)pentanamide
Uniqueness
N-(5-PHENYL-1H-1,2,4-TRIAZOL-3-YL)-3-(1H-PYRROL-1-YL)PROPANAMIDE is unique due to its specific combination of a triazole ring and a pyrrole ring, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C15H15N5O |
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Molecular Weight |
281.31 g/mol |
IUPAC Name |
N-(5-phenyl-1H-1,2,4-triazol-3-yl)-3-pyrrol-1-ylpropanamide |
InChI |
InChI=1S/C15H15N5O/c21-13(8-11-20-9-4-5-10-20)16-15-17-14(18-19-15)12-6-2-1-3-7-12/h1-7,9-10H,8,11H2,(H2,16,17,18,19,21) |
InChI Key |
MKVBCXSFHLEAJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2)NC(=O)CCN3C=CC=C3 |
Origin of Product |
United States |
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